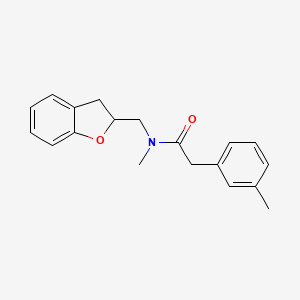![molecular formula C22H28N2O2 B6032014 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B6032014.png)
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine, also known as TAK-659, is a small molecule inhibitor with potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. This compound has been shown to selectively inhibit the activity of certain enzymes involved in the regulation of cell growth and survival, making it a promising candidate for targeted therapy.
Wirkmechanismus
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine selectively inhibits the activity of certain enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the regulation of cell growth and survival, and their inhibition by this compound can lead to the death of cancer cells and the enhancement of immune cell activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, induction of apoptosis (programmed cell death) in cancer cells, and enhancement of immune cell activity. These effects make this compound a promising candidate for targeted therapy in the treatment of cancer and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine is its selectivity for BTK and ITK, which reduces the risk of off-target effects and toxicity. However, one limitation is the need for further research to determine the optimal dosage and administration schedule for this compound in clinical settings.
Zukünftige Richtungen
Future research on 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of cancer and autoimmune diseases.
2. Investigation of the potential use of this compound in combination with other targeted therapies or conventional chemotherapy.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential use of this compound in the treatment of other diseases or conditions, such as viral infections or inflammatory disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor with promising potential for targeted therapy in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK and ITK activity, induction of apoptosis in cancer cells, and enhancement of immune cell activity make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine involves several steps, beginning with the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine has been the subject of numerous scientific studies investigating its potential therapeutic applications. In preclinical models, this compound has been shown to inhibit the growth of cancer cells and to enhance the activity of certain immune cells involved in the body's defense against cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)18-9-11-20(12-10-18)26-17-21(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLJAHFKRIANKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)

![4-fluoro-N-({1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6031945.png)

![{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6031965.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6031973.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B6031979.png)
amino]-5-oxopentanoate](/img/structure/B6031981.png)
![1-benzyl-N-[3-(4-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6031989.png)
![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![N-(4-methylphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B6032022.png)
![4-[2-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032029.png)